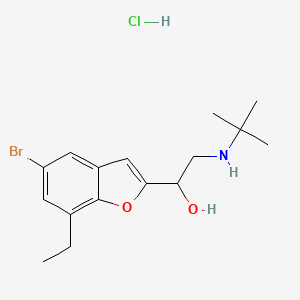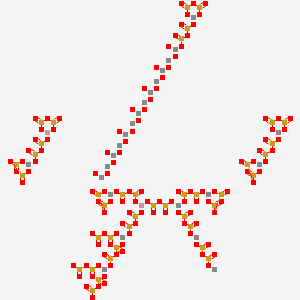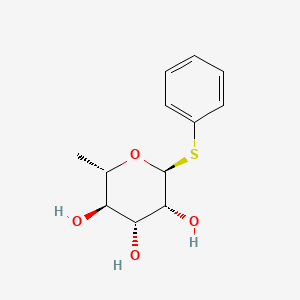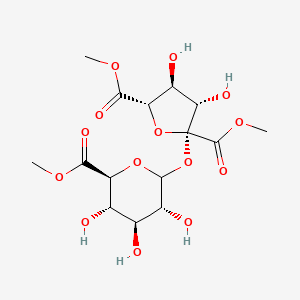
Indomethacin acyl-B-D-glucuronide
Overview
Description
Indomethacin glucuronide is a major metabolite of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). Indomethacin is widely used for its anti-inflammatory, analgesic, and antipyretic properties. The glucuronidation of indomethacin is a significant metabolic pathway, resulting in the formation of indomethacin glucuronide, which is excreted in the urine .
Biochemical Analysis
Biochemical Properties
Indomethacin Acyl-B-D-Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Cellular Effects
This compound has been implicated in the toxicity of many xenobiotics . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .
Molecular Mechanism
The molecular mechanism of this compound involves spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar .
Temporal Effects in Laboratory Settings
The rate of degradation of this compound via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The inherent instability of this compound under physiological conditions presents significant challenges in assessing its human safety .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, an important metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile .
Transport and Distribution
The clearance of this compound is predominantly renal . It is also subject to biliary excretion, especially in species with a lower molecular weight/size threshold for biliary clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indomethacin glucuronide is synthesized through the glucuronidation of indomethacin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to indomethacin. The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of indomethacin glucuronide involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include a suitable buffer (e.g., Tris-HCl), the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Indomethacin glucuronide primarily undergoes hydrolysis and transacylation reactions. Hydrolysis can occur enzymatically or non-enzymatically, leading to the release of indomethacin and glucuronic acid. Transacylation reactions involve the transfer of the acyl group from indomethacin glucuronide to nucleophilic sites on proteins or other molecules .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases or under acidic/basic conditions.
Transacylation: Occurs spontaneously or can be catalyzed by enzymes.
Major Products:
Hydrolysis: Indomethacin and glucuronic acid.
Transacylation: Acylated proteins or other nucleophilic molecules.
Scientific Research Applications
Indomethacin glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of indomethacin in humans and animals.
Drug Safety: Investigating the potential toxicities associated with acyl glucuronides, including protein binding and immune responses.
Bioconjugation: Exploring the use of indomethacin glucuronide in drug delivery systems and as a model compound for studying glucuronidation.
Mechanism of Action
Indomethacin glucuronide exerts its effects primarily through its parent compound, indomethacin. Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The glucuronidation of indomethacin facilitates its excretion and reduces its systemic toxicity .
Comparison with Similar Compounds
- Zomepirac glucuronide
- Ketoprofen glucuronide
- Diclofenac glucuronide
- Naproxen glucuronide
- Salicylic acid glucuronide
Comparison: Indomethacin glucuronide is unique due to its high reactivity and potential to form protein adducts through transacylation reactions. This property distinguishes it from other NSAID glucuronides, which may have lower reactivity and different metabolic profiles .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWEVBGELGABM-CZLVRFMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75523-11-4 | |
| Record name | Indomethacin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOMETHACIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)











